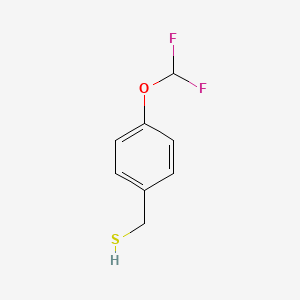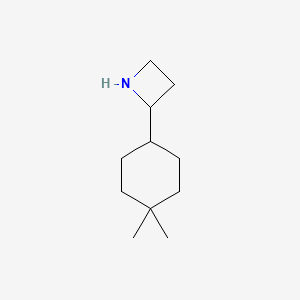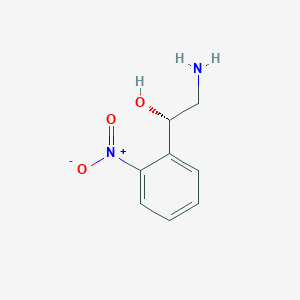
(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol typically involves the reduction of a nitro compound followed by the introduction of an amino group. One common method is the reduction of 2-nitroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro compound in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: CrO3, KMnO4, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-nitroacetophenone.
Reduction: Formation of 2-amino-1-(2-nitrophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
- (1S)-2-amino-1-(2-chlorophenyl)ethan-1-ol
- (1S)-2-amino-1-(2-fluorophenyl)ethan-1-ol
Uniqueness
(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which imparts distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 |
InChI Key |
ZKPFBDIOVMBUEO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


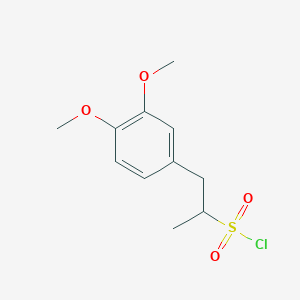
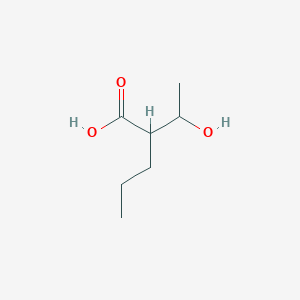
![2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13288032.png)
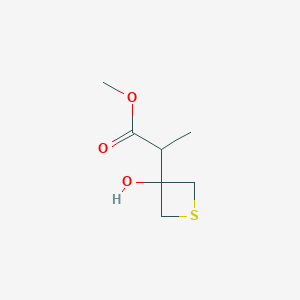
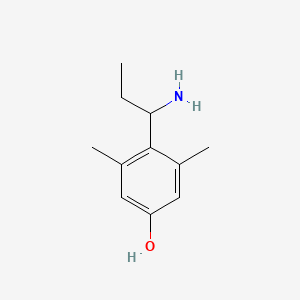

![4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol](/img/structure/B13288058.png)
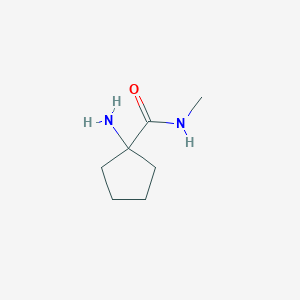
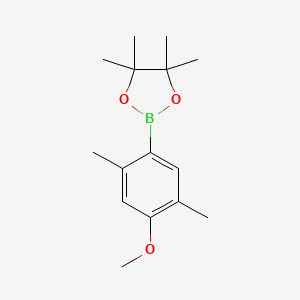
![3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288066.png)
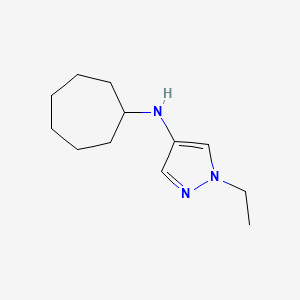
![2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13288070.png)
